Aminopentanal diethyl acetal CAS 3662-58-6 chemical properties
Aminopentanal diethyl acetal CAS 3662-58-6 chemical properties
An In-Depth Technical Guide to Aminopentanal Diethyl Acetal and Related Compounds: Properties, Synthesis, and Applications
Senior Application Scientist Note: Upon investigation, the provided CAS number 3662-58-6 is not clearly associated with aminopentanal diethyl acetal in publicly available chemical databases. This guide will therefore focus on the two most relevant and likely intended chemical entities: 5-Aminopentanal Diethyl Acetal (CAS 21938-23-8) , which matches the requested carbon chain length, and the closely related, more frequently documented 4-Aminobutyraldehyde Diethyl Acetal (CAS 6346-09-4) . This approach ensures the delivery of accurate and actionable technical information for professionals in research and drug development.
Part 1: 5-Aminopentanal Diethyl Acetal
This molecule serves as a valuable bifunctional building block, incorporating a protected aldehyde and a primary amine. This structure is particularly useful for the synthesis of nitrogen-containing heterocycles and other complex molecular architectures.
Physicochemical and Spectroscopic Properties
The key physicochemical properties are summarized below, providing essential data for experimental design and execution.
| Property | Value | Source |
| CAS Number | 21938-23-8 | [1][2] |
| Molecular Formula | C₉H₂₁NO₂ | [1][2] |
| Molecular Weight | 175.27 g/mol | [2] |
| Synonyms | 5,5-Diethoxy-1-pentanamine, 5-Aminovaleraldehyde Diethyl Acetal | [2] |
| Predicted pKa | 10.60 ± 0.10 | [1] |
| Canonical SMILES | CCOC(CCCCN)OCC | [1] |
Expected Spectroscopic Profile:
While specific spectra for this exact compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features:
-
¹H NMR:
-
~4.4-4.6 ppm (t, 1H): The proton of the acetal group, CH(OEt)₂, coupled to the adjacent methylene group.
-
~3.4-3.7 ppm (m, 4H): The two methylene groups of the ethoxy fragments, -OCH₂CH₃.
-
~2.7 ppm (t, 2H): The methylene group adjacent to the amine, -CH₂NH₂.
-
~1.3-1.7 ppm (m, 6H): The three methylene groups of the pentane backbone.
-
~1.2 ppm (t, 6H): The methyl groups of the ethoxy fragments, -OCH₂CH₃.
-
~1.1 ppm (s, 2H): The broad singlet of the primary amine protons, -NH₂. The chemical shift and appearance of this peak can vary significantly with solvent and concentration.
-
-
¹³C NMR:
-
~103-104 ppm: Acetal carbon, CH(OEt)₂.
-
~60-62 ppm: Ethoxy methylene carbons, -OCH₂CH₃.
-
~42 ppm: Methylene carbon adjacent to the amine, -CH₂NH₂.
-
~20-35 ppm: Remaining backbone methylene carbons.
-
~15 ppm: Ethoxy methyl carbons, -OCH₂CH₃.
-
-
IR Spectroscopy:
-
3300-3400 cm⁻¹: Two N-H stretching bands, characteristic of a primary amine.
-
2850-2950 cm⁻¹: C-H stretching bands of the alkyl groups.
-
1050-1150 cm⁻¹: Strong C-O stretching bands, characteristic of the acetal group.
-
Synthesis, Reactivity, and Applications
Proposed Synthetic Pathway:
A logical and common approach to synthesizing such a molecule is through the nucleophilic substitution of a corresponding halo-acetal with an amine source. The workflow is conceptualized below.
Caption: General synthetic workflow for 5-aminopentanal diethyl acetal.
Core Reactivity:
The utility of this reagent stems from its two distinct functional groups: the primary amine and the acid-labile acetal.
-
Amine Group Reactions: The primary amine is nucleophilic and can undergo standard transformations such as N-acylation, N-alkylation, and reductive amination to build more complex structures.
-
Acetal Group (Protected Aldehyde): The diethyl acetal serves as a robust protecting group for the aldehyde. It is stable to basic, organometallic, and reducing conditions that would typically react with a free aldehyde.[3] The aldehyde can be unmasked under aqueous acidic conditions.
Key Application: Synthesis of (±)-Harmicine:
5-Aminopentanal diethyl acetal is explicitly cited as a key reagent in the synthesis of (±)-Harmicine.[1][2] In this context, the amine functionality is likely used for an initial coupling reaction, while the latent aldehyde is deprotected at a later stage to facilitate a crucial cyclization step, forming a core heterocyclic ring system of the target molecule.
Part 2: 4-Aminobutyraldehyde Diethyl Acetal
This compound is a four-carbon chain analogue and is more widely commercially available. It finds extensive use as a versatile building block and cross-linking reagent in both chemical biology and materials science.
Physicochemical and Spectroscopic Properties
| Property | Value | Source |
| CAS Number | 6346-09-4 | [4][5][6] |
| Molecular Formula | C₈H₁₉NO₂ | [4][5][6] |
| Molecular Weight | 161.24 g/mol | [4][6] |
| Boiling Point | 196 °C (469.2 K) | [4][6] |
| Density | 0.933 g/mL at 25 °C | [4] |
| Refractive Index | 1.4270 - 1.4310 (20°C) | [5] |
| Flash Point | 62 °C (143.6 °F) - closed cup | [4] |
| Synonyms | 4,4-Diethoxybutylamine | [4][6] |
| Appearance | Clear colorless to yellow liquid | [5] |
Available Spectroscopic Data:
The National Institute of Standards and Technology (NIST) provides spectral data for this compound.
-
Mass Spectrum (Electron Ionization): The NIST database contains the mass spectrum, which is a critical tool for identifying the compound during a reaction workup by GC-MS.[7]
-
IR Spectrum: An IR spectrum is available, which would confirm the presence of N-H and C-O stretches characteristic of the primary amine and acetal groups, respectively.[6]
Reactivity and Deprotection Protocol
The reactivity paradigm is identical to its five-carbon homologue, centered on the amine and the protected aldehyde. The deprotection of the acetal is a fundamental step to unmask the aldehyde for subsequent transformations, most notably intramolecular cyclization reactions.
Caption: Key reaction pathways for 4-aminobutyraldehyde diethyl acetal.
Experimental Protocol: Acetal Deprotection
This protocol describes a general method for the hydrolysis of the diethyl acetal to yield the corresponding aldehyde, which is often used immediately in the next synthetic step without isolation.
Objective: To deprotect the aldehyde functionality of 4-Aminobutyraldehyde Diethyl Acetal.
Materials:
-
4-Aminobutyraldehyde Diethyl Acetal
-
Tetrahydrofuran (THF) or Acetone
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 1 equivalent of 4-Aminobutyraldehyde Diethyl Acetal in a suitable solvent like THF or acetone in a round-bottom flask. The choice of solvent depends on the subsequent reaction.
-
Acidification: Cool the solution in an ice bath (0 °C). Add 2M aqueous HCl dropwise while stirring. The amount of acid can range from catalytic to stoichiometric depending on the substrate's sensitivity.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material. The reaction is typically complete within 1-4 hours.
-
Causality Note: The acid catalyzes the hydrolysis of the acetal.[8] The mechanism involves protonation of one of the ethoxy oxygens, followed by elimination of ethanol to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water, and subsequent deprotonation yields the hemiacetal, which rapidly equilibrates to the final aldehyde product.
-
Workup: Once the reaction is complete, carefully neutralize the mixture by adding saturated NaHCO₃ solution dropwise until effervescence ceases (pH ~7-8).
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Critical Note: The resulting 4-aminobutyraldehyde is often unstable and prone to self-polymerization or cyclization. It is best practice to use the crude product immediately in the subsequent synthetic step.
Applications in Research and Development
This reagent's bifunctional nature makes it highly valuable in several research areas:
-
Synthesis of Heterocycles: The deprotected amino-aldehyde is a direct precursor to cyclic imines like Δ¹-Pyrroline, a key intermediate in the synthesis of alkaloids and other bioactive molecules.
-
Cross-Linking Reagent: It can be used to link different molecules or materials.[4] The amine can be coupled to a carboxyl group on one molecule (e.g., a protein or polymer), and the deprotected aldehyde can then react with a nucleophile on a second molecule.
-
Chemical Biology: It has been utilized in studies related to the co-catabolism of arginine and succinate in symbiotic nitrogen fixation and in the biosynthesis of 2-acetyl-1-pyrroline, a key aroma compound in rice.[4]
-
Materials Science: The compound has been used in the development of chemically modified hydrogel-filled nanopores for single-molecule sensing applications.[4]
Part 3: Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. The following guidelines are based on typical Safety Data Sheet (SDS) information for amino acetals.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9][10]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[10] Avoid contact with skin and eyes. This class of chemicals can cause skin burns and severe eye damage.[9]
-
Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[10][11] Keep away from sources of ignition, strong oxidizing agents, and acids.[9][11]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[9]
-
References
- 4 - SAFETY DATA SHEET. (n.d.).
- 4-Aminobutyraldehyde diethyl acetal - AK Scientific, Inc. (n.d.).
- 2 - SAFETY DATA SHEET. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, July 30).
- SAFETY DATA SHEET - TCI Chemicals. (2019, October 24).
- 5-AMinopentanal Diethyl Acetal 21938-23-8 wiki. (n.d.).
- 4-Aminobutyraldehyde diethyl acetal 90%, technical grade 6346-09-4. (n.d.).
- (4R)-4-aminopentanal | C5H11NO | CID 88590480. (n.d.).
- 4-Aminobutyraldehyde diethyl acetal, 95% 100 g. (n.d.).
- NMR Solvent Data Chart. (n.d.).
- Acetal | C6H14O2 | CID 7765. (n.d.).
- Preparation of acetaldehyde diethyl acetal. (n.d.).
- 5-Aminopentanal Diethyl Acetal | CAS 21938-23-8. (n.d.).
- 4-Aminobutyraldehyde diethyl acetal. (n.d.). In NIST Chemistry WebBook.
- Mass spectrum of 4-Aminobutyraldehyde diethyl acetal. (n.d.). In NIST Chemistry WebBook.
- Murthy, N., et al. (2003). Acetal-Derivatized Dextran: An Acid-Responsive Biodegradable Material for Therapeutic Applications. Journal of the American Chemical Society.
- Aminoacetaldehyde diethylacetal. (2021, April 24). In Wikipedia.
- 5-AMinopentanal Diethyl Acetal CAS NO.21938-23-8. (n.d.).
- Li, Z., et al. (2021). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Molecules.
- Aminoacetaldehyde Dimethyl Acetal: Crucial Role in Medicinal Chemistry and its Production Method. (2024, October 24).
- Organic Syntheses. (n.d.). Notes.
- Dimethyl Acetals. (n.d.).
- Diethylaminoacetaldehyde Diethyl Acetal Supplier. (n.d.).
- China Aminoacetaldehyde diethyl acetal Factories, Supplier Manufacturer. (n.d.).
- Acetal Formation - Organic Chemistry, Reaction Mechanism. (2021, June 23). YouTube.
- Figure S16. 13 C NMR Spectrum of diethyl... (n.d.).
- 4-Aminobutyraldehyde diethyl acetal 90%, technical grade 6346-09-4. (n.d.).
- Vibrational spectra and normal coordinate analysis of 4-(dimethylamino)benzaldehyde and selected isotopic derivatives. (1998). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
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